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A Comparative Analysis of the ALKAZAR and ALEX Clinical Trials in ALK-Positive Non-Small

Cell Lung Cancer

In the landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-positive non-

small cell lung cancer (NSCLC), the ALEX and ALKAZAR clinical trials represent pivotal studies

that define the current standard of care and explore future advancements, respectively. The

ALEX trial established alectinib as a superior first-line treatment compared to crizotinib, while

the ongoing ALKAZAR trial is investigating a next-generation inhibitor, neladalkib, against the

now-standard alectinib. This guide provides a detailed comparative analysis of the design,

protocols, and, where available, the outcomes of these two significant trials.

Overview of the Trials
The ALEX (NCT02075840) study was a Phase III, randomized, open-label trial that compared

the efficacy and safety of alectinib versus crizotinib in treatment-naive patients with advanced

ALK-positive NSCLC.[1][2][3] The results of the ALEX trial have been practice-changing,

establishing alectinib as the standard of care in the first-line setting.[4]

The ALKAZAR (NCT06765109) trial is a currently enrolling, global, Phase III, randomized,

controlled, open-label study.[5][6][7] It is designed to evaluate the superiority of a novel, brain-

penetrant, ALK-selective tyrosine kinase inhibitor (TKI), neladalkib, compared to alectinib in

TKI-naive patients with advanced ALK-positive NSCLC.[5][8][9] As this trial is ongoing, with an

estimated completion date in December 2029, efficacy and safety data are not yet available.[5]
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Experimental Protocols and Study Design
The design and key parameters of the ALKAZAR and ALEX trials are summarized in the table

below, highlighting the evolution of clinical trial design in this therapeutic area.

Parameter ALKAZAR ALEX

ClinicalTrials.gov ID NCT06765109[5] NCT02075840[1][2]

Phase III[6][7] III[1][2]

Study Design
Randomized, controlled, open-

label[5][7]

Randomized, active-controlled,

multicenter, open-label[1][2]

Patient Population

Treatment-naive, locally

advanced or metastatic ALK-

positive NSCLC[6][7]

Treatment-naive, Stage IIIB/IV

ALK-positive NSCLC[1][2]

Number of Patients
Approximately 450 (planned)

[7][9]
303[3][10]

Treatment Arms

Neladalkib (150 mg once daily)

vs. Alectinib (600 mg twice

daily)[8][11]

Alectinib (600 mg twice daily)

vs. Crizotinib (250 mg twice

daily)[2][3]

Primary Endpoint

Progression-Free Survival

(PFS) by Blinded Independent

Central Review (BICR)[9][12]

Investigator-assessed PFS[1]

[3]

Secondary Endpoints

Intracranial activity, Objective

Response Rate (ORR),

Duration of Response (DoR),

Overall Survival (OS),

Safety[8][12]

Independent Review

Committee (IRC)-assessed

PFS, time to CNS progression,

ORR, OS, Safety[1][3]

Methodology for Key Experiments
Patient Selection and ALK-Positive Status Confirmation: In both trials, patient eligibility required

histologically or cytologically confirmed advanced NSCLC. A key inclusion criterion was the

presence of an ALK rearrangement. In the ALEX trial, ALK-positive status was determined by
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the VENTANA ALK (D5F3) CDx Assay, a companion immunohistochemistry (IHC) test.[13][14]

The ALKAZAR trial allows for the documentation of an ALK rearrangement through local testing

of tissue or blood.[6][8]

Randomization and Treatment: Patients in both studies were randomized in a 1:1 ratio to the

respective treatment arms.[2][7] In the ALEX trial, randomization was stratified by ECOG

performance status, race, and the presence of CNS metastases at baseline.[14] Similarly, the

ALKAZAR trial stratifies randomization by the presence of brain metastases, ethnic origin, and

ECOG performance status.[8] Treatment in both trials is intended to continue until disease

progression, unacceptable toxicity, withdrawal of consent, or death.[2][15]

Efficacy and Safety Assessments: Tumor responses in both trials are assessed based on the

Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[1][6] A significant aspect of the

ALEX trial was the requirement for systematic CNS imaging for all patients, which allowed for a

robust evaluation of intracranial efficacy.[1][3] The ALKAZAR trial also includes intracranial

activity as a key secondary endpoint.[8] Safety and tolerability are monitored through the

documentation of adverse events (AEs), graded according to the National Cancer Institute

Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Data Presentation: Efficacy and Safety Outcomes of
the ALEX Trial
As the ALKAZAR trial is still in its early stages, a direct comparison of efficacy and safety data

is not possible. The following tables summarize the mature and final results from the ALEX trial,

which provide the benchmark against which neladalkib's performance will be evaluated.

Efficacy Results of the ALEX Trial
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Endpoint
Alectinib

(N=152)

Crizotinib

(N=151)

Hazard Ratio

(95% CI)
P-value

Median PFS

(Investigator-

assessed)

34.8 months[10]

[16]

10.9 months[10]

[16]

0.43 (0.32–0.58)

[10][16]
<0.0001[1][17]

Median PFS

(IRC-assessed)
25.7 months[1] 10.4 months[1]

0.50 (0.36–0.70)

[1]
<0.0001[1]

5-Year Overall

Survival Rate
62.5%[10][16] 45.5%[10][16]

0.67 (0.46–0.98)

[10][16]

0.24 (at primary

analysis)[1]

Objective

Response Rate

(Investigator-

assessed)

83%[1] 76%[1] - 0.09[1]

Time to CNS

Progression
Not Reached

12 months

(Cumulative

Incidence at 12

months: 41%)

0.16 (0.10–0.28)

[1][4]
<0.0001[1]

Safety Summary of the ALEX Trial (Grade 3-5 Adverse
Events)
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Adverse Event Alectinib (N=152) Crizotinib (N=151)

Any Grade 3-5 AE 41%[1] 50%[1]

Increased Alanine

Aminotransferase
4.6%[10] 15.9%[10]

Increased Aspartate

Aminotransferase
5.3%[10] 10.6%[10]

Anemia 5.9%[10] -

Neutropenia - 5.3%[10]

AEs leading to discontinuation 14.5%[10] 14.6%[10]

AEs leading to dose reduction 20.4%[10] 19.9%[10]

Fatal AEs 3%[1] 5%[1]

Signaling Pathways and Experimental Workflows
ALK Signaling Pathway in NSCLC
The anaplastic lymphoma kinase (ALK) gene can undergo a chromosomal rearrangement,

leading to the creation of a fusion protein (e.g., EML4-ALK) that acts as a potent oncogenic

driver. This fusion protein is constitutively active, meaning it is always "on," and it activates

several downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and

JAK-STAT pathways. These pathways promote cell proliferation, survival, and invasion. ALK

inhibitors like crizotinib, alectinib, and neladalkib are designed to block the kinase activity of

the ALK fusion protein, thereby inhibiting these downstream signals and inducing tumor cell

death.
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Caption: Simplified ALK signaling pathway in NSCLC and the mechanism of ALK inhibitors.

Experimental Workflow of a Randomized Controlled Trial
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The workflow for both the ALEX and ALKAZAR trials follows a standard design for a Phase III

randomized controlled trial. This process is crucial for ensuring the unbiased evaluation of a

new therapeutic agent against an existing standard of care.

Patient Screening
(Inclusion/Exclusion Criteria)

ALK-Positive NSCLC Confirmation

Informed Consent
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Treatment Arm A
(e.g., Neladalkib in ALKAZAR)
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Caption: Generalized experimental workflow for the ALEX and ALKAZAR clinical trials.

Conclusion
The ALEX trial fundamentally shifted the treatment paradigm for newly diagnosed ALK-positive

NSCLC, demonstrating the superior efficacy and favorable safety profile of alectinib over

crizotinib, particularly in preventing and delaying CNS metastases.[1][4] It has firmly

established alectinib as the first-line standard of care.

The ALKAZAR trial represents the next step in the evolution of ALK-targeted therapy. By

comparing the novel, ALK-selective inhibitor neladalkib directly against alectinib, this study

aims to raise the bar for efficacy and tolerability.[5][8] Neladalkib is designed to overcome

some of the limitations of currently available ALK inhibitors, including activity against a broader

range of resistance mutations and improved CNS penetrance, while potentially offering a better

safety profile by avoiding inhibition of the structurally related TRK family.[5][8]

While a direct comparison of the results from ALKAZAR and ALEX is not yet possible, the

design of the ALKAZAR trial builds upon the knowledge gained from ALEX. The choice of

alectinib as the comparator arm reflects the current standard of care, and the primary endpoint

of PFS remains the gold standard for evaluating the efficacy of first-line treatments in this

setting. The scientific community awaits the results of the ALKAZAR trial, which will determine if

neladalkib can further improve upon the significant survival and quality of life benefits provided

by alectinib for patients with ALK-positive NSCLC.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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